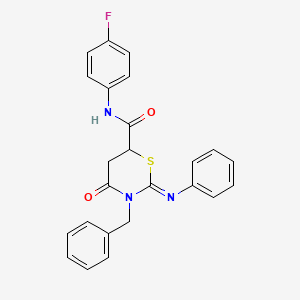![molecular formula C16H18N12O6S B11506637 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11506637.png)
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, substitution, and esterification. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Industrial production may also involve purification steps such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar chemical properties and applications.
Oxadiazole derivatives: Compounds with the oxadiazole ring may exhibit similar reactivity and biological activity.
Carboxylate esters: These compounds have the ester functional group and can be used in similar synthetic and industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H18N12O6S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethoxycarbonyltriazol-4-yl]methylsulfanylmethyl]triazole-4-carboxylate |
InChI |
InChI=1S/C16H18N12O6S/c1-3-31-15(29)9-7(27(25-19-9)13-11(17)21-33-23-13)5-35-6-8-10(16(30)32-4-2)20-26-28(8)14-12(18)22-34-24-14/h3-6H2,1-2H3,(H2,17,21)(H2,18,22) |
InChI Key |
STMNMEXRGNBIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSCC3=C(N=NN3C4=NON=C4N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-7-(2-{[(2Z)-1-methylazepan-2-ylidene]amino}ethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506557.png)
![6-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11506561.png)

![ethyl N-[4-(cyanomethoxy)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B11506569.png)
![2-Chloro-N-(3-[1,3]dioxan-2-yl-phenyl)-5-methylsulfanyl-benzamide](/img/structure/B11506580.png)
![N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B11506588.png)
![6-(Pyridin-4-yl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11506603.png)
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11506609.png)
![2,6-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11506617.png)
![N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B11506628.png)
![7-benzyl-1-(4-chlorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11506635.png)
![3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506647.png)
![Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide](/img/structure/B11506659.png)
![1-phenyl-2-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)ethanol](/img/structure/B11506664.png)
